Aluminium-nickel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

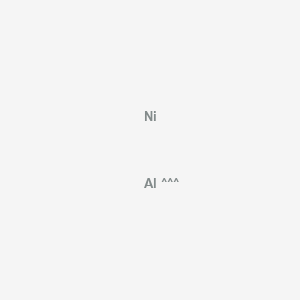

Aluminum, compound with nickel (1:1), also known as nickel aluminide, is an intermetallic compound with the chemical formula AlNi. This compound is known for its unique properties, including high thermal stability, excellent corrosion resistance, and significant catalytic activity. It is widely used in various industrial applications, particularly in the fields of catalysis and materials science .

Mechanism of Action

Target of Action

Aluminium-nickel, also known as “Aluminum, compd. with nickel (1:1)”, is primarily targeted towards high-temperature applications . This compound has been developed with the goal of targeting applications that require superior thermomechanical properties, including high stability, low expansion, fracture tolerance, and a valuable combination of strength and ductility .

Mode of Action

The interaction of this compound with its targets involves a unique process. For instance, in the fabrication of Aluminum nanowires (NWs), a mechanism of Nickel (Ni)-catalyzed reduction of Al2O3 has been proposed . This Ni-catalyzed reduction successfully suppresses the formation of defects such as gaps and oxide scale, thereby improving the physical bonding of the interface .

Biochemical Pathways

For instance, heavy metals like Nickel can alter protein function and enzyme activity, disrupt native proteins’ functions by binding to free thiols or other functional groups, and catalyze the oxidation of amino acid side chains .

Pharmacokinetics

It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and overall effect .

Result of Action

The molecular and cellular effects of this compound action are primarily observed in its interaction with other materials and its role in enhancing the mechanical properties of alloys. For example, the application of a Nickel coating on Aluminum substrates followed by heat treatment has been shown to improve the mechanical properties of Aluminum alloys .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Aluminum, compound with nickel (1:1) are not well-documented. Nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, and these essential enzymes catalyze a variety of remarkable chemical reactions . Aluminum, on the other hand, has been associated with starch, sucrose, and other carbohydrate metabolic pathways .

Cellular Effects

The cellular effects of Aluminum, compound with nickel (1:1) are not well-studied. Studies on similar compounds suggest that nickel additions can influence the microstructure and ultimate tensile strength of alloys .

Molecular Mechanism

Temporal Effects in Laboratory Settings

The temporal effects of Aluminum, compound with nickel (1:1) in laboratory settings are not well-documented. Studies on similar compounds suggest that the effects of nickel additions on the microstructure and ultimate tensile strength of alloys can be observed over time .

Dosage Effects in Animal Models

The dosage effects of Aluminum, compound with nickel (1:1) in animal models have not been studied extensively

Metabolic Pathways

The metabolic pathways involving Aluminum, compound with nickel (1:1) are not well-documented. Nickel ions are known to be involved in various metabolic pathways in organisms .

Transport and Distribution

Subcellular Localization

The subcellular localization of Aluminum, compound with nickel (1:1) is not well-documented. Studies on similar compounds suggest that nickel ions can be localized in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of aluminum, compound with nickel (1:1), typically involves high-temperature synthesis methods. One common method is the direct reaction of aluminum and nickel powders at elevated temperatures. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as:

Al+Ni→AlNi

Industrial Production Methods

In industrial settings, the production of aluminum, compound with nickel (1:1), often involves the use of advanced techniques such as mechanical alloying, where aluminum and nickel powders are mixed and subjected to high-energy ball milling. This process results in the formation of a fine, homogeneous mixture of the two metals, which is then heat-treated to form the intermetallic compound .

Chemical Reactions Analysis

Types of Reactions

Aluminum, compound with nickel (1:1), undergoes various chemical reactions, including:

Oxidation: When exposed to air at high temperatures, it forms a protective oxide layer.

Reduction: It can be reduced by hydrogen at elevated temperatures to produce pure nickel and aluminum.

Substitution: It can participate in substitution reactions with other metals to form different intermetallic compounds.

Common Reagents and Conditions

Common reagents used in reactions involving aluminum, compound with nickel (1:1), include hydrogen for reduction reactions and oxygen for oxidation reactions. These reactions typically occur at high temperatures, often exceeding 500°C .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of aluminum, compound with nickel (1:1), results in the formation of aluminum oxide and nickel oxide .

Scientific Research Applications

Aluminum, compound with nickel (1:1), has a wide range of scientific research applications:

Electrochemical Systems: It is employed in the development of advanced batteries and fuel cells due to its excellent electrochemical properties.

Magnetic Materials: Its unique magnetic properties make it suitable for use in magnetic storage devices and sensors.

Materials Science: It is used in the production of high-temperature structural materials and coatings due to its thermal stability and corrosion resistance.

Comparison with Similar Compounds

Similar Compounds

Nickel aluminide (NiAl): Similar to aluminum, compound with nickel (1:1), but with a different stoichiometry.

Aluminum, compound with nickel (31): Another intermetallic compound with a different ratio of aluminum to nickel.

Nickel aluminum bronze: An alloy containing nickel, aluminum, and copper.

Uniqueness

Aluminum, compound with nickel (1:1), is unique due to its specific stoichiometry, which provides a balance of properties such as thermal stability, corrosion resistance, and catalytic activity. This makes it particularly suitable for applications requiring high performance under extreme conditions .

Properties

CAS No. |

12003-78-0 |

|---|---|

Molecular Formula |

AlH3Ni |

Molecular Weight |

88.699 g/mol |

IUPAC Name |

alumane;nickel |

InChI |

InChI=1S/Al.Ni.3H |

InChI Key |

YYCNOHYMCOXPPJ-UHFFFAOYSA-N |

SMILES |

[Al].[Ni] |

Canonical SMILES |

[AlH3].[Ni] |

Key on ui other cas no. |

12003-78-0 12704-83-5 |

physical_description |

DryPowde |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonic acid, 2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)azo]-, monosodium salt](/img/structure/B1587800.png)